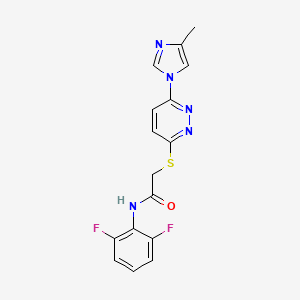

N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound characterized by a pyridazine core substituted with a 4-methylimidazole group at the 6-position and a thioacetamide moiety linked to a 2,6-difluorophenyl group. The compound’s design integrates heterocyclic aromatic systems (pyridazine and imidazole) and fluorine substituents, which are common in bioactive molecules due to their ability to enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5OS/c1-10-7-23(9-19-10)13-5-6-15(22-21-13)25-8-14(24)20-16-11(17)3-2-4-12(16)18/h2-7,9H,8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUUKFOCBYRVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a difluorophenyl moiety, an imidazole ring, and a pyridazine unit linked through a thioether bond. Its chemical structure can be represented as follows:

Research indicates that compounds with similar structural features exhibit various mechanisms of action, including:

- Tubulin Inhibition : Compounds containing imidazole rings have shown significant activity against tubulin polymerization, which is crucial for cell division. For instance, analogs have demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. Studies have shown that imidazole derivatives can inhibit cell growth in several cancer types by inducing apoptosis and disrupting cell cycle progression .

In Vitro Studies

A summary of in vitro studies on similar compounds is presented in Table 1:

| Compound | Cell Line Tested | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 100 | Tubulin Inhibition |

| Compound B | MDA-MB-468 | 200 | Apoptosis Induction |

| Compound C | HCT116 | 150 | Cell Cycle Arrest |

Note: The compounds listed are structurally related to this compound.

Case Studies

Recent case studies highlight the compound's potential therapeutic applications:

- Study on Anticancer Efficacy : A study evaluated the effects of similar imidazole derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with mechanisms involving apoptosis and disruption of mitochondrial function .

- Multitarget Activity : Research has shown that imidazole-based compounds can exert multitargeted effects, influencing both tubulin dynamics and eicosanoid biosynthesis pathways, which are crucial in inflammation and cancer progression .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide in the field of oncology. For instance, derivatives with imidazole and pyridazine moieties have shown promising anticancer activities against various human cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to significant inhibition of cell growth in cancer types such as breast and lung cancers .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For example, compounds featuring similar structural motifs have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Case Study: Synthesis and Activity

A study reported the synthesis of a series of N-pyridinyl derivatives that exhibited notable cytotoxicity against HepG2 and MDA-MB-231 cell lines. The results indicated that modifications in the side chains significantly affected the anticancer efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties against various pathogens. For example, some derivatives demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as antibacterial agents .

Mechanism of Action in Antimicrobial Activity

The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms. This makes them candidates for further development into therapeutic agents against resistant strains .

Agricultural Applications

Pesticidal Activity

Research has also explored the use of this compound as a pesticide. Its ability to control phytopathogenic microorganisms suggests its potential utility in agricultural settings .

Case Study: Field Trials

Field trials have indicated that compounds with this structure can effectively reduce crop losses due to fungal infections, thereby enhancing agricultural productivity. The specific mechanism involves interference with fungal growth and reproduction processes .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy across different applications.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

| Imidazole Ring | Contributes to biological activity through receptor binding |

| Thioacetamide Linkage | Affects solubility and stability |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights structurally related acetamide and heterocyclic compounds used as pesticides. While none directly match the target compound, key comparisons can be drawn based on shared functional groups and substitution patterns:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Documented Use |

|---|---|---|---|

| N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide (Target) | Pyridazine + imidazole | Thioacetamide, difluorophenyl | Not specified |

| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) | Triazolopyrimidine | Sulfonamide, difluorophenyl | Herbicide |

| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | Oxazolidinone | Methoxyacetamide, dimethylphenyl | Fungicide |

| Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) | Triazine | Fluoroalkyl, dimethylphenoxy | Herbicide |

Key Observations :

Core Heterocycles: The target compound’s pyridazine-imidazole hybrid contrasts with the triazolopyrimidine (flumetsulam), oxazolidinone (oxadixyl), and triazine (triaziflam) cores of comparators. Pyridazine derivatives are less common in agrochemicals than triazines or triazolopyrimidines, which may influence bioavailability or target specificity .

Substituent Effects: The thioacetamide group in the target compound differs from the sulfonamide in flumetsulam and the methoxyacetamide in oxadixyl. The 2,6-difluorophenyl group in the target and flumetsulam may enhance lipophilicity and resistance to oxidative degradation compared to the dimethylphenyl group in oxadixyl .

Biological Activity: Flumetsulam and triaziflam are herbicides, while oxadixyl is a fungicide. The target compound’s imidazole moiety—a feature absent in the comparators—suggests possible antifungal or enzyme-inhibitory activity, as imidazoles are known to target cytochrome P450 or sterol biosynthesis in fungi .

Research Findings and Data Gaps

- Synthetic Accessibility : The pyridazine-thioacetamide scaffold may pose synthetic challenges compared to triazine or triazolopyrimidine systems, which are well-established in agrochemistry .

- Efficacy and Toxicity: No direct data on the target compound’s bioactivity or toxicity are available. By analogy, flumetsulam’s herbicidal activity (IC₅₀ ~ 2–10 nM for ALS inhibition) suggests that structural analogs with similar substituents could achieve comparable potency, but this remains speculative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.